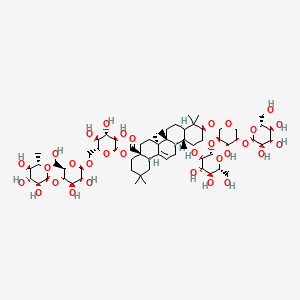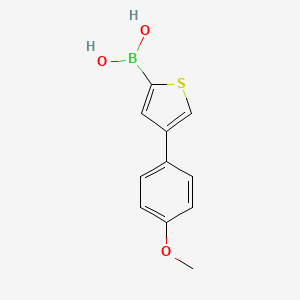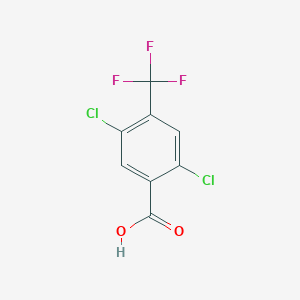
(E)-3-(4-(3-Oxopropyl)phenyl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(4-(3-Oxopropyl)phenyl)acrylic acid is an organic compound characterized by the presence of a phenyl ring substituted with a 3-oxopropyl group and an acrylic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-(3-Oxopropyl)phenyl)acrylic acid typically involves the reaction of 4-(3-oxopropyl)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:
Reagents: 4-(3-oxopropyl)benzaldehyde, malonic acid, base (e.g., sodium ethoxide)
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Time: Several hours to ensure complete reaction
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-(4-(3-Oxopropyl)phenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction can yield alcohols or alkanes.
Substitution: Electrophilic aromatic substitution can introduce different substituents on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (Br₂, Cl₂) or nitrating agents (HNO₃/H₂SO₄).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
(E)-3-(4-(3-Oxopropyl)phenyl)acrylic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential as a precursor in drug synthesis, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of (E)-3-(4-(3-Oxopropyl)phenyl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of enzyme activity or receptor binding, leading to changes in cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Phenylpropionic acid: A compound with a similar structure but lacking the acrylic acid moiety.
4-Methoxyphenylacrylic acid: A compound with a methoxy group instead of the 3-oxopropyl group.
Uniqueness
(E)-3-(4-(3-Oxopropyl)phenyl)acrylic acid is unique due to the presence of both the 3-oxopropyl group and the acrylic acid moiety, which confer distinct chemical reactivity and potential biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C12H12O3 |
|---|---|
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
3-[4-(3-oxopropyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C12H12O3/c13-9-1-2-10-3-5-11(6-4-10)7-8-12(14)15/h3-9H,1-2H2,(H,14,15) |
Clé InChI |
UQJIMVCBJLGGMN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCC=O)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


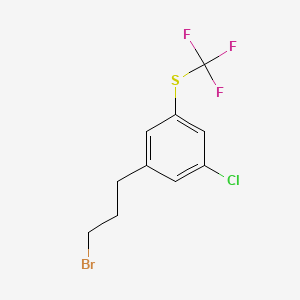


![[2-Chloro-5-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14072425.png)
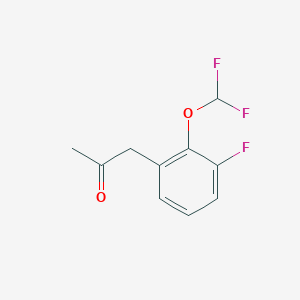
![[4-(Diphenylamino)benzylidene]propanedinitrile](/img/structure/B14072438.png)
